Synergistic Tumor Growth Inhibition: KRAS Ligand 3 in PROTAC BTX-6654 Versus KRAS Inhibitor Monotherapy
KRAS ligand 3 (designated as compound 1 in the BTX-6654 development study) serves as the target-binding ligand in the cereblon-based bifunctional degrader BTX-6654. When this ligand is incorporated into the BTX-6654 PROTAC construct, it enables synergistic tumor growth inhibition that exceeds the effect of KRAS inhibitor monotherapy. This synergistic effect is specifically attributed to the capacity of KRAS ligand 3 to bind the KRAS inhibitor warhead and facilitate PROTAC-mediated degradation rather than simple inhibition [1]. The ligand's role is essential for the observed synergy; the PROTAC degrader mechanism converts a stoichiometric binding event into catalytic protein degradation, a functional distinction from occupancy-based inhibitors. This evidence is derived from the same research group that characterized BTX-6654 as targeting multiple KRAS mutations [1].
| Evidence Dimension | Synergistic tumor growth inhibition in PROTAC context |
|---|---|
| Target Compound Data | KRAS ligand 3 incorporated into BTX-6654 PROTAC; synergistic inhibition demonstrated |
| Comparator Or Baseline | KRAS inhibitor monotherapy (without PROTAC-mediated degradation) |
| Quantified Difference | Synergistic effect versus additive effect (qualitative synergy reported; exact combination index not disclosed in available sources) |
| Conditions | PROTAC BTX-6654 system; KRAS mutant cancer models; Mol Cancer Ther. 2024 study |
Why This Matters
Procurement of KRAS ligand 3 is essential for researchers aiming to replicate or build upon the BTX-6654 PROTAC system, as the ligand's specific binding modality enables the synergistic degradation mechanism that distinguishes PROTACs from conventional inhibitors.
- [1] Begovich K, et al. Cereblon-Based Bifunctional Degrader of SOS1, BTX-6654, Targets Multiple KRAS Mutations and Inhibits Tumor Growth. Mol Cancer Ther. 2024 Jan 15. View Source
